molecular formula C23H18N4O2S2 B4814965 N~1~-(5-{[2-(DIPHENYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

N~1~-(5-{[2-(DIPHENYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Cat. No.: B4814965
M. Wt: 446.5 g/mol
InChI Key: QKDFVLNCDVBKKI-UHFFFAOYSA-N
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Description

N¹-(5-{[2-(Diphenylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group and at the 5-position with a sulfanyl-linked 2-(diphenylamino)-2-oxoethyl moiety. The 1,3,4-thiadiazole scaffold is widely recognized for its bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-[2-oxo-2-(N-phenylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c28-20(27(18-12-6-2-7-13-18)19-14-8-3-9-15-19)16-30-23-26-25-22(31-23)24-21(29)17-10-4-1-5-11-17/h1-15H,16H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDFVLNCDVBKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(5-{[2-(Diphenylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate, which is then reacted with carbon disulfide to yield the thiadiazole ring . . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

N~1~-(5-{[2-(Diphenylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N~1~-(5-{[2-(Diphenylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(5-{[2-(Diphenylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is crucial for the survival of certain bacteria . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the metabolic processes of the bacteria, leading to their death.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s diphenylamino group increases hydrophobicity compared to smaller substituents (e.g., methyl or chloro), likely reducing aqueous solubility .
  • The sulfanyl group may enhance metabolic stability compared to oxygen-containing analogs (e.g., oxadiazoles) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for N~1~-(5-{[2-(diphenylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves sequential reactions: (1) formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions, (2) introduction of the sulfanyl group through nucleophilic substitution with 2-(diphenylamino)-2-oxoethyl thiol, and (3) coupling with benzamide using carbodiimide-based coupling agents. Key parameters include using polar aprotic solvents (e.g., DMF), maintaining temperatures between 60–80°C, and monitoring reaction progress via TLC. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and bond connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations. For purity assessment, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

  • Methodological Answer : Standardize assay conditions: (1) Use clinically relevant bacterial strains (e.g., S. aureus, E. coli) for antimicrobial testing, (2) maintain consistent compound concentrations (e.g., 10–100 µM) dissolved in DMSO (<1% v/v), and (3) include positive controls (e.g., ciprofloxacin). Triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests) minimize variability. Pre-screen compounds for solubility and stability in assay buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Methodological Answer : Apply iterative qualitative analysis: (1) Re-examine experimental variables (e.g., cell lines, incubation times), (2) validate target engagement via competitive binding assays or CRISPR knockouts, and (3) cross-reference with structural analogs using QSAR models. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability, which can be assessed via logP calculations or PAMPA assays .

Q. How can SHELX software enhance crystallographic refinement of this compound?

  • Methodological Answer : SHELXL refines small-molecule structures by optimizing parameters like anisotropic displacement and hydrogen bonding. For high-resolution data, use the TWIN and BASF commands to handle twinning. Validate refinement with R-factor convergence (<5%) and Fourier difference maps. SHELXPRO interfaces with visualization tools (e.g., Olex2) to model disorder or solvent molecules .

Q. What computational approaches predict the binding mode of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) screens against targets like tyrosine kinases or bacterial topoisomerases. Parameterize the compound’s force field (e.g., GAFF2) and perform molecular dynamics simulations (100 ns) in explicit solvent to assess binding stability. Validate predictions with mutagenesis studies or SPR binding kinetics .

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

  • Methodological Answer : Synthesize analogs with systematic modifications: (1) Replace the diphenylamino group with heteroaryl substituents, (2) vary the sulfanyl linker length, and (3) introduce electron-withdrawing groups on the benzamide. Test analogs in dose-response assays and correlate results with steric/electronic descriptors (Hammett constants, molar refractivity) .

Data Analysis and Regulatory Considerations

Q. What safety and regulatory precedents apply to this compound’s research use?

  • Methodological Answer : Review regulatory databases for structurally related sulfonamides (e.g., C.A.S. 144-82-1 in ). Assess toxicity via Ames test (mutagenicity) and acute toxicity in rodent models. Comply with ICH guidelines for handling compounds with sulfonamide moieties, which may require institutional biosafety committee approval .

Q. How to address crystallographic disorder in the thiadiazole ring during refinement?

  • Methodological Answer : In SHELXL, apply PART instructions to model disordered atoms. Use ISOR and SIMU restraints to stabilize thermal parameters. If disorder persists, consider solvent masking (MASK command) or omit outlier data (HKLF5). Validate with R₁ and wR₂ convergence metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(5-{[2-(DIPHENYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(5-{[2-(DIPHENYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

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